LogP Comparison: Deca-2,4,7-trien-1-ol vs. 2,4-Decadien-1-ol
Deca-2,4,7-trien-1-ol exhibits a calculated LogP of 2.45 , representing a reduction of approximately 0.9 log units compared to the 3.36 LogP of (2E,4E)-2,4-decadien-1-ol . This difference reflects the additional double bond at position 7, which increases overall polarity. For context, the (2Z,4E)-isomer of 2,4-decadien-1-ol has a reported LogP of 2.67 , still higher than the trienol. The trienol's lower lipophilicity predicts reduced membrane partitioning, altered GC retention on non-polar columns, and different solvent extraction behavior relative to the dienol.
| Evidence Dimension | Lipophilicity (calculated LogP) |
|---|---|
| Target Compound Data | LogP = 2.45 (Deca-2,4,7-trien-1-ol, CAS 157462-02-7) |
| Comparator Or Baseline | LogP = 3.36 ((2E,4E)-2,4-decadien-1-ol, CAS 18409-21-7); LogP = 2.67 ((2Z,4E)-2,4-decadien-1-ol, CAS 16195-71-4) |
| Quantified Difference | ΔLogP = -0.91 vs. (2E,4E)-dienol; ΔLogP = -0.22 vs. (2Z,4E)-dienol |
| Conditions | Calculated LogP values from multiple database sources; experimental validation not available |
Why This Matters
A 0.9-log-unit difference in LogP translates to an approximately 8-fold difference in octanol-water partition coefficient, directly impacting experimental design for extraction, chromatography, and membrane permeability assays.
